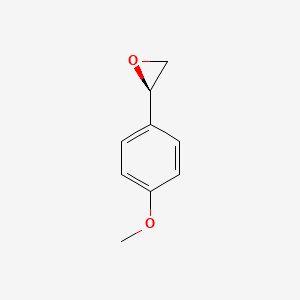

(R)-(4-Methoxyphenyl)oxirane

Description

Structure

3D Structure

Properties

CAS No. |

141433-94-5 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.177 |

IUPAC Name |

(2S)-2-(4-methoxyphenyl)oxirane |

InChI |

InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |

InChI Key |

ARHIWOBUUAPVTB-SECBINFHSA-N |

SMILES |

COC1=CC=C(C=C1)C2CO2 |

Synonyms |

Oxirane, (4-methoxyphenyl)-, (2S)- (9CI) |

Origin of Product |

United States |

The Significance of Chiral Epoxides in Stereoselective Transformations

Chiral epoxides are three-membered cyclic ethers containing a stereogenic center, rendering them optically active. Their importance in organic synthesis is underscored by their ability to serve as versatile intermediates for the creation of a wide array of other chiral molecules. atlasofscience.orgthieme-connect.com The inherent ring strain of the epoxide ring makes them susceptible to nucleophilic ring-opening reactions, which can proceed with high regio- and stereoselectivity. sci-hub.se This controlled ring-opening allows for the introduction of various functional groups, leading to the formation of valuable chiral building blocks such as amino alcohols and diols. sci-hub.semdpi.com

The synthesis of enantiomerically pure compounds is of paramount importance, especially in the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit vastly different biological activities. atlasofscience.orgnih.gov One enantiomer might be therapeutically effective, while the other could be inactive or even toxic. atlasofscience.org Consequently, methods for producing single-enantiomer drugs are crucial, and asymmetric synthesis, which converts achiral starting materials into chiral products, plays a central role. nih.gov Chiral epoxides are key players in this arena, often produced through asymmetric epoxidation reactions, a field for which a Nobel Prize was awarded in 2001, highlighting its significance. atlasofscience.org

Transition-metal-catalyzed asymmetric ring-opening reactions of epoxides have gained considerable attention due to their efficiency and cost-effectiveness. thieme-connect.com These methods, along with organocatalytic approaches, provide powerful tools for the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides, yielding enantioenriched products. atlasofscience.orgacs.org

The Strategic Importance of R 4 Methoxyphenyl Oxirane As a Chiral Synthon

Asymmetric Epoxidation Strategies

Asymmetric epoxidation of prochiral alkenes represents a direct and powerful approach for synthesizing enantiomerically enriched epoxides. nih.gov This involves the use of chiral catalysts or reagents to control the stereochemical outcome of the oxygen transfer to the double bond. nih.gov

Chiral Dioxirane-Mediated Epoxidation of Styrene (B11656) Derivatives

Chiral dioxiranes, generated in situ from chiral ketones and an oxidant like potassium peroxomonosulfate (Oxone), are effective reagents for the asymmetric epoxidation of alkenes, including styrene derivatives. nih.govorganic-chemistry.org The Shi epoxidation, which utilizes a fructose-derived ketone, is a notable example of this approach. organic-chemistry.orgorganic-chemistry.org While highly effective for many olefin types, achieving high enantioselectivity for terminal olefins like styrenes has been a challenge. nih.govorganic-chemistry.org However, research has shown that high enantioselectivity (80-92% ee) can be achieved for the epoxidation of various styrenes using specific, readily prepared ketone catalysts. nih.gov Mechanistic studies suggest that electronic effects of substituents on the ketone catalyst can influence the competition between different transition states, thereby affecting the enantioselectivity. nih.gov For instance, the epoxidation of methyl (E)-4-methoxycinnamate using a C2-symmetric binaphthyl ketone catalyst has been employed to produce methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, with good yield and enantiomeric excess. researchgate.net

Transition-Metal-Catalyzed Asymmetric Epoxidation (e.g., Cobalt(III) Complexes)

Transition-metal complexes, particularly those involving manganese, iron, and cobalt, have been extensively studied as catalysts for asymmetric epoxidation. nih.govsioc-journal.cn Cobalt(II) salen complexes, for example, have been used to catalyze the epoxidation of styrene with molecular oxygen. researchgate.net The catalytic activity of these complexes is influenced by the electronic properties of the substituents on the salen ligand. researchgate.net While non-heme chiral Mn-O and Fe-O catalysts are well-established for asymmetric epoxidation, the development of chiral Co-O catalysts has been more recent. researchgate.net A chiral cobalt complex with a tetra-oxygen-based N,N'-dioxide ligand has been shown to effectively catalyze the enantioselective epoxidation of trisubstituted alkenes. researchgate.net Recyclable cobalt(III)-ammonia complexes have also demonstrated excellent catalytic activity for the epoxidation of olefins using air as the oxidant. rsc.org Furthermore, cobalt(II) porphyrin complexes have been synthesized and used as catalysts in the cyclopropanation of styrene, achieving good diastereomeric ratios and enantiomeric excess. acgpubs.org It has been noted that while many monosubstituted aryl epoxides are well-tolerated in cobalt-catalyzed reactions, 2-(4-methoxyphenyl)oxirane (B1607123) can be prone to decomposition under certain conditions. acs.org

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral epoxides. These approaches leverage the high enantioselectivity of enzymes for reactions such as hydrolysis and resolution. researchgate.net

Enantioselective Hydrolysis and Kinetic Resolution of Racemic Oxirane Precursors

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. wikipedia.org In the context of epoxides, this often involves the enantioselective hydrolysis of a racemic epoxide, where one enantiomer is preferentially hydrolyzed by an enzyme, leaving the other enantiomer in high optical purity. nih.govscispace.com Epoxide hydrolases are key enzymes in this process, catalyzing the ring-opening of epoxides to form vicinal diols. researchgate.net Lipases are also commonly employed for the kinetic resolution of racemic epoxides, often through the hydrolysis of an ester group attached to the oxirane precursor. scispace.comgoogle.com

A specific application involves the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using lipases from Serratia marcescens or Candida cylindracea to produce optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester. google.comgoogleapis.com This process can be carried out in a two-phase system to facilitate the separation of the product. google.com The use of bisulfite anion in the aqueous phase can minimize the inhibitory effects of aldehyde byproducts on the enzyme's activity. google.com

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Serratia marcescens Lipase | Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | 90-99% | 45-47.5% |

| Candida cylindracea Lipase | Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | High | Not specified |

Cascade Biocatalysis for (4-Methoxyphenyl)-1,2-propanediol Isomers

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer an efficient and sustainable route to complex chiral molecules. acs.orgnih.gov Such cascades have been successfully employed for the synthesis of all four stereoisomers of 4-methoxyphenyl-1,2-propanediol, a potential anti-inflammatory drug, with excellent isomeric purities (>99%). acs.orgacs.org These cascades typically involve a two-step process starting with a carboligation reaction catalyzed by a lyase, followed by a reduction step mediated by an alcohol dehydrogenase. acs.orgfrontiersin.orguni-duesseldorf.de

A key advantage of these cascade systems is the potential for cofactor regeneration and coproduct recycling, which significantly improves the atom economy and reduces the environmental factor (E-factor) of the process. acs.orgacs.org For example, the NADPH consumed in the reduction step can be regenerated by the same alcohol dehydrogenase using an auxiliary substrate, which can then be recycled back into the first step. acs.org This self-sufficient cascade design can achieve an atom economy of up to 99%. acs.org

| Product Isomer | Synthesis Mode | Space-Time Yield (STY) (g L⁻¹ day⁻¹) | E-factor | Isomeric Purity (ee/de) |

| (1R,2R)-4-Methoxyphenyl-1,2-propanediol | Sequential | 165 | 13.8 | >99% |

| (1R,2R)-4-Methoxyphenyl-1,2-propanediol | Simultaneous | >109 | 12 | >99% |

Classical and Modern Chemical Synthesis Routes

Beyond asymmetric epoxidation and biocatalysis, a range of classical and modern chemical methods exist for the synthesis of chiral epoxides. These methods often involve multiple steps and may utilize reagents from the chiral pool. mdpi.comrsc.org

One established route to chiral epoxides is the Sharpless asymmetric dihydroxylation of an alkene, followed by conversion of the resulting diol to the epoxide. encyclopedia.pub The Darzens glycidic ester condensation is a classical method for forming α,β-epoxy esters, though it typically produces a racemic mixture that requires subsequent resolution. researchgate.net More modern approaches include organocatalytic methods, which use small chiral organic molecules to catalyze asymmetric transformations. encyclopedia.pubatlasofscience.org For instance, chiral phosphoric acids have been used to catalyze the asymmetric epoxidation of certain alkenes. catalysis.blog The Mukaiyama aldol (B89426) reaction, employing a chiral oxazaborolidinone catalyst, has also been used for the enantioselective synthesis of precursors to compounds like methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate.

Synthesis via Halohydrin Formation and Cyclization

A classic and reliable two-step method for the synthesis of epoxides involves the formation of a halohydrin intermediate from an alkene, followed by a base-induced intramolecular cyclization. leah4sci.comwikipedia.org This approach offers a high degree of control over the relative stereochemistry of the final epoxide.

The first step is the electrophilic addition of a halogen (typically bromine or chlorine) and water across the double bond of an alkene. google.com In the case of an unsymmetrical alkene like 4-methoxystyrene (B147599), this reaction proceeds with high regioselectivity, following Markovnikov's rule. The hydroxyl group adds to the more substituted carbon (the benzylic position), which can better stabilize the partial positive charge in the bridged halonium ion intermediate, while the halogen atom adds to the less substituted carbon. google.comirb.hr The addition occurs with anti-stereospecificity, meaning the halogen and hydroxyl groups are added to opposite faces of the double bond. leah4sci.comgoogle.com

The second step is the intramolecular SN2 reaction. Treatment of the resulting halohydrin with a base (e.g., potassium hydroxide (B78521) or calcium hydroxide) deprotonates the hydroxyl group, forming an alkoxide. wikipedia.org This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen and displacing it to form the epoxide ring. wikipedia.org This ring closure occurs with an inversion of configuration at the carbon bearing the halogen.

A specific application of this methodology is seen in the preparation of optically active substituted styrene oxides. For instance, (-)-2-chloro-1-(4'-methoxyphenyl)ethanol can be produced by the asymmetric reduction of 2-chloro-1-(4'-methoxyphenyl)ethanone using a microorganism. This chiral chlorohydrin is then cyclized under alkaline conditions to yield (-)-4'-methoxystyrene oxide. researchgate.net Furthermore, halohydrin dehalogenase (HHDH) enzymes can be employed for the kinetic resolution of racemic epoxides or in the synthesis of enantiopure β-substituted alcohols from epoxides, highlighting a biocatalytic approach to these chiral synthons. clockss.orgchimia.ch

Table 1: Synthesis of (4-Methoxyphenyl)oxirane via Halohydrin Formation

| Reactant 1 (Alkene) | Reactant 2 (Halogen Source) | Intermediate | Base | Product | Ref. |

| 4-Methoxystyrene | Br2 / H2O | 2-Bromo-1-(4-methoxyphenyl)ethanol | KOH | (4-Methoxyphenyl)oxirane | leah4sci.com |

| 4-Methoxystyrene | Cl2 / H2O | 2-Chloro-1-(4-methoxyphenyl)ethanol | Ca(OH)2 | (4-Methoxyphenyl)oxirane | wikipedia.org |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | Microorganism (reduction) | (-)-2-Chloro-1-(4-methoxyphenyl)ethanol | Alkaline conditions | (-)-(4-Methoxyphenyl)oxirane | researchgate.net |

Darzens Reactions and Related Condensation Methodologies

The Darzens reaction, or glycidic ester condensation, is a powerful method for forming C-C and C-O bonds in a single step to produce α,β-epoxy carbonyl compounds, known as glycidic esters. wikipedia.orggoogle.com The reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an α-haloester in the presence of a base. wikipedia.orggoogle.com This methodology is advantageous as it does not require a pre-existing olefin and can construct the epoxide ring directly. chemspider.com

The mechanism begins with the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. google.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., 4-methoxybenzaldehyde). The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent halide to form the epoxide ring. google.com

The stereoselectivity of the Darzens reaction can be influenced by the reaction conditions, though it often favors the formation of the more thermodynamically stable trans-epoxide. researchgate.netaustinpublishinggroup.com For example, the Darzens condensation of 4-methoxybenzaldehyde (B44291) with methyl chloroacetate (B1199739) using sodium methoxide (B1231860) as a base yields the corresponding methyl 3-(4-methoxyphenyl)glycidate as a mixture of diastereomers, from which the trans isomer can be isolated. rsc.org One reported procedure for this reaction afforded a crude yield of 75%. rsc.org

Achieving high enantioselectivity in the Darzens reaction is a significant challenge. Modern approaches have focused on the use of chiral phase-transfer catalysts (PTCs), often derived from cinchona alkaloids, to induce asymmetry. psu.eduresearchgate.net These catalysts can promote the reaction under mild conditions and have been shown to provide optically active α,β-epoxy ketones with moderate to high enantiomeric excesses in various systems. researchgate.net While specific data for the asymmetric Darzens reaction to form this compound itself is limited in the reviewed literature, the general success of chiral PTCs suggests a viable pathway. psu.eduresearchgate.net Furthermore, racemic glycidic esters produced by the Darzens reaction, such as methyl trans-3-(4-methoxyphenyl)glycidate, can be resolved using enzymatic methods, like lipase-catalyzed hydrolysis or alcoholysis, to isolate the desired enantiomer (e.g., the (2R,3S) or (2S,3R) isomer) with high optical purity. chemspider.comCurrent time information in Bangalore, IN.

Table 2: Darzens Condensation for the Synthesis of 3-(4-Methoxyphenyl)glycidate

| Aldehyde | α-Halo Ester | Base | Product | Yield | Ref. |

| 4-Methoxybenzaldehyde | Methyl chloroacetate | Sodium methoxide (Na/MeOH) | Methyl 3-(4-methoxyphenyl)glycidate (mixture of diastereomers) | 75% (crude) | rsc.org |

| 4-Methoxybenzaldehyde | Methyl chloroacetate | P4-t-Bu (phosphazene base) | Methyl 3-(4-methoxyphenyl)glycidate | 82% | scirp.org |

Olefin Epoxidation and Stereocontrol Considerations

The direct epoxidation of alkenes is one of the most common methods for synthesizing epoxides. The key challenge lies in controlling the stereochemistry to produce a single enantiomer. A variety of methods have been developed, ranging from reactions with peroxyacids to highly sophisticated catalytic systems that provide excellent enantioselectivity.

A straightforward method for epoxidation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). uta.edu This reaction is generally syn-selective, meaning the oxygen atom is delivered to one face of the double bond. However, without a chiral influence, this method produces a racemic mixture of epoxides from a prochiral alkene like 4-methoxystyrene.

To achieve enantioselectivity, chiral catalysts are employed. Significant progress has been made in the field of asymmetric epoxidation. leah4sci.com Landmark methods include the Sharpless epoxidation for allylic alcohols, the Jacobsen-Katsuki epoxidation for unfunctionalized cis-alkenes, and the Shi epoxidation, which uses a fructose-derived organocatalyst. leah4sci.comCurrent time information in Bangalore, IN.mdpi-res.comclockss.org

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and an oxidant like bleach (NaOCl). Current time information in Bangalore, IN.mdpi-res.com It is particularly effective for the enantioselective epoxidation of cis-disubstituted and certain other unfunctionalized alkenes, often providing high enantiomeric excesses (ee). Current time information in Bangalore, IN.

The Shi epoxidation is a notable organocatalytic method that uses a chiral ketone derived from fructose (B13574) and a stoichiometric oxidant, typically Oxone. chimia.chclockss.org This method is effective for a range of alkenes, particularly trans-disubstituted and trisubstituted olefins, and avoids the use of transition metals. leah4sci.com

More recently, various other catalytic systems have been explored. For instance, a biomimetic non-heme iron catalyst has been used for the epoxidation of 4-methoxystyrene with aqueous hydrogen peroxide, though it resulted in a low yield of 5% and an enantiomeric excess of only 14%. In another study, an iron-sexipyridine complex showed high activity for the epoxidation of 4-methoxystyrene. A highly practical approach for a related substrate, methyl (E)-4-methoxycinnamate, involved epoxidation using a chiral dioxirane (B86890) generated in situ from a chiral ketone, which furnished the corresponding glycidate with 77% ee and 89% yield.

Table 3: Catalytic Asymmetric Epoxidation of 4-Methoxystyrene and Analogs

| Substrate | Catalyst System | Oxidant | Yield | Enantiomeric Excess (ee) | Product | Ref. |

| 4-Methoxystyrene | Biomimetic non-heme Iron catalyst | H2O2 | 5% | 14% | (4-Methoxyphenyl)oxirane | |

| Methyl (E)-4-methoxycinnamate | Chiral Dioxirane (from chiral ketone) | Not specified | 89% | 77% | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | |

| 4-Methoxystyrene | Iron-sexipyridine complex | H2O2 | High | 43% | (4-Methoxyphenyl)oxirane | |

| (Z)-1-(4-methoxyphenyl)-propene | Jacobsen-Katsuki Catalyst (Mn-salen) | NaOCl | Not specified | >90% (typical for cis-alkenes) | (1R,2S)-1-(4-methoxyphenyl)-1,2-epoxypropane | Current time information in Bangalore, IN. |

| trans-β-Methylstyrene (analog) | Shi Catalyst (fructose-derived) | Oxone | High | 90-92% | trans-β-Methylstyrene oxide | chimia.ch |

Reactivity, Transformations, and Mechanistic Insights of R 4 Methoxyphenyl Oxirane

Nucleophilic Ring-Opening Reactions of (R)-(4-Methoxyphenyl)oxirane

The inherent ring strain of the oxirane ring in this compound makes it an excellent electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles. These transformations are fundamental in constructing complex molecular architectures with controlled stereochemistry.

Regioselectivity and Stereochemical Outcome in SN2-Type Openings

In SN2-type ring-opening reactions of epoxides, the approach of the nucleophile and the departure of the leaving group (the epoxide oxygen) occur in a single, concerted step. For unsymmetrical epoxides like this compound, the regioselectivity of the nucleophilic attack is a crucial aspect. Under neutral or basic conditions, where a strong nucleophile is employed, the reaction generally proceeds via a classic SN2 mechanism.

The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this is the terminal methylene (B1212753) carbon (C2). This preference is attributed to the lower steric hindrance at this position compared to the benzylic carbon (C1), which is substituted with a bulky 4-methoxyphenyl (B3050149) group.

A hallmark of the SN2 reaction is the inversion of stereochemistry at the center of attack. When a nucleophile attacks the C2 carbon of this compound, the reaction proceeds with a backside attack, leading to an inversion of the configuration at this stereocenter. The stereocenter at the benzylic position (C1) remains unaffected during this process. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the predictable formation of a specific stereoisomer.

The general outcome of an SN2-type ring-opening of this compound with a generic nucleophile (Nu-) is depicted below, illustrating the attack at the less hindered carbon and the resulting inversion of stereochemistry.

Interactive Data Table: Regioselectivity in SN2-Type Ring-Opening of Aryl Epoxides

| Nucleophile (Nu-) | Predominant Site of Attack | Stereochemical Outcome at Attacked Carbon |

| Hydroxide (B78521) (OH-) | Less substituted carbon | Inversion |

| Alkoxide (RO-) | Less substituted carbon | Inversion |

| Thiolate (RS-) | Less substituted carbon | Inversion |

| Cyanide (CN-) | Less substituted carbon | Inversion |

| Grignard Reagents (RMgX) | Less substituted carbon | Inversion |

Acid-Catalyzed Hydrolysis and Diol Formation Mechanisms

Under acidic conditions, the ring-opening of this compound with water as the nucleophile leads to the formation of a 1,2-diol. The mechanism of this acid-catalyzed hydrolysis is more complex than the base-catalyzed counterpart and can exhibit characteristics of both SN1 and SN2 pathways.

The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring towards nucleophilic attack. The subsequent attack by a weak nucleophile, such as water, can then occur.

The regioselectivity of the acid-catalyzed ring-opening is highly dependent on the nature of the epoxide. For epoxides with a carbon atom that can stabilize a positive charge, such as the benzylic carbon in this compound, the reaction tends to proceed with the nucleophile attacking the more substituted carbon. This is because the transition state has significant carbocation-like character, and the positive charge is better stabilized at the benzylic position through resonance with the aromatic ring.

It is important to note that spontaneous hydrolysis can also occur, and in some cases, can lead to a mixture of products, including rearranged ketones. For instance, studies on the related trans-anethole oxide have shown the formation of (4-methoxyphenyl)acetone alongside the expected diol.

Ring Opening with Oxygen Nucleophiles (e.g., Phenols)

The ring-opening of this compound can also be achieved with other oxygen-based nucleophiles, such as phenols. These reactions are typically catalyzed by either a Brønsted or a Lewis acid. The regioselectivity of the reaction is influenced by the choice of catalyst and the reaction conditions.

In the presence of a Lewis acid, the epoxide is activated by coordination of the Lewis acid to the epoxide oxygen. This enhances the electrophilicity of the epoxide carbons. Similar to the acid-catalyzed hydrolysis, the nucleophilic attack of the phenol (B47542) is generally directed to the more substituted benzylic carbon, which can better stabilize the developing positive charge in the transition state.

The use of certain catalysts can provide high regioselectivity in the ring-opening of terminal epoxides with phenolic nucleophiles. For example, dimethylaminopyridine (DMAP) has been shown to be an effective catalyst for this transformation, leading to high conversions and excellent regioselectivities. The reaction proceeds via nucleophilic attack of the phenoxide at the less sterically hindered carbon of the epoxide, consistent with an SN2 mechanism.

The stereochemical outcome of the reaction follows the principles of backside attack, resulting in an inversion of configuration at the site of nucleophilic substitution. This allows for the synthesis of chiral β-aryloxy alcohols with a predictable stereochemistry.

Transition-Metal-Catalyzed Transformations Involving the Oxirane Ring

Transition-metal catalysis offers a powerful and versatile platform for the functionalization of epoxides, enabling a range of transformations that are often difficult to achieve through traditional methods. These catalytic systems can control the regioselectivity and stereoselectivity of the ring-opening process and facilitate novel bond formations.

Cross-Electrophile Coupling Reactions of Aryl Epoxides

Cross-electrophile coupling has emerged as a powerful strategy for the formation of carbon-carbon bonds, avoiding the need for pre-formed organometallic reagents. In this type of reaction, two different electrophiles are coupled in the presence of a transition-metal catalyst and a stoichiometric reductant.

While specific examples detailing the cross-electrophile coupling of this compound are not extensively documented in the literature, the general principles can be applied. Aryl epoxides can potentially serve as one of the electrophilic partners in such reactions. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between an arylthianthrenium salt and an aryl halide under reductive conditions. The success of such a reaction would depend on the differential reactivity of the two electrophiles towards the low-valent transition metal catalyst.

Nickel-catalyzed cross-electrophile couplings are also prevalent, often employing a metal reductant like zinc or manganese. These methods have proven effective for the coupling of a variety of electrophiles, including aryl and alkyl halides. The application of these methodologies to aryl epoxides like this compound could provide a direct route to valuable C(sp²)–C(sp³) coupled products.

Other Catalytic Conversions and Derivatizations

Beyond cross-coupling reactions, transition-metal catalysts can be employed for a variety of other transformations of this compound. These include isomerizations, rearrangements, and cycloaddition reactions.

For example, Lewis acid catalysts can promote the isomerization of epoxides to carbonyl compounds. In the case of this compound, this could lead to the formation of 4-methoxyphenylacetaldehyde. The choice of catalyst and reaction conditions is critical to control the selectivity of such rearrangements.

Furthermore, transition-metal complexes can catalyze the cycloaddition of epoxides with carbon dioxide to form cyclic carbonates. This reaction is of significant interest from a green chemistry perspective as it utilizes a renewable C1 feedstock. The resulting chiral cyclic carbonates are versatile intermediates that can be converted into other valuable compounds, including 1,2-diols upon hydrolysis.

The catalytic, enantioselective ring-opening of meso-epoxides with various nucleophiles is a well-established field, and similar principles can be applied to the derivatization of chiral epoxides like this compound. The use of chiral transition-metal catalysts can allow for kinetic resolution of racemic epoxides or the diastereoselective functionalization of enantiopure epoxides, providing access to a wide array of enantioenriched products.

Functionalization and Derivatization of the Oxirane Moiety

The strained three-membered ring of this compound makes it a versatile intermediate for the synthesis of a variety of functionalized, chiral molecules. The polarity of the carbon-oxygen bonds, coupled with significant ring strain, facilitates nucleophilic ring-opening reactions that proceed with high regio- and stereoselectivity.

The preparation of 1,2-difunctionalized compounds, such as vicinal diols and amino alcohols, is a cornerstone of organic synthesis, providing key building blocks for pharmaceuticals and other biologically active molecules. This compound serves as an excellent precursor for these scaffolds.

Vicinal Diols: The hydrolysis of the oxirane ring under acidic conditions yields the corresponding vicinal diol. The reaction mechanism involves the protonation of the epoxide oxygen, which activates the ring toward nucleophilic attack by water. The attack typically occurs at the more sterically accessible carbon atom in a bimolecular nucleophilic substitution (SN2) fashion, leading to an inversion of stereochemistry at the site of attack. For this compound, this results in the formation of (R)-1-(4-methoxyphenyl)ethane-1,2-diol.

Chiral Amino Alcohols: The ring-opening of epoxides with amines is a fundamental route to β-amino alcohols. rsc.org This reaction can be catalyzed by various agents or, in some cases, proceed under metal- and solvent-free conditions. rsc.org The regioselectivity of the aminolysis of aryl epoxides like this compound is dependent on the reaction conditions and the nature of the amine. Generally, the reaction is highly regioselective, with the amine nucleophile attacking the less sterically hindered terminal carbon atom. researchgate.net However, under acidic conditions that promote carbocation-like character at the benzylic position, attack at the benzylic carbon can also occur. The use of biocatalysts, such as lipases, has also been explored for these transformations, often proceeding under mild conditions. mdpi.com

Table 1: Synthesis of Vicinal Diols and Amino Alcohols from this compound This table is illustrative, based on general reactivity patterns of aryl epoxides.

| Product Type | Nucleophile | Typical Conditions | Major Product | Mechanism |

|---|---|---|---|---|

| Vicinal Diol | H₂O | Aqueous acid (e.g., H₂SO₄) | (R)-1-(4-methoxyphenyl)ethane-1,2-diol | Acid-catalyzed SN2 |

| Amino Alcohol (Primary Amine) | R-NH₂ (e.g., Aniline) | Acetic acid, neat | (R)-2-(alkylamino)-1-(4-methoxyphenyl)ethanol | SN2 attack at the terminal carbon |

| Amino Alcohol (Secondary Amine) | R₂NH | Methanol, Lipase (e.g., Lipozyme TL IM) | (R)-2-(dialkylamino)-1-(4-methoxyphenyl)ethanol | Enzyme-catalyzed SN2 |

Beyond simple ring-opening, this compound can be converted into other valuable chiral heterocyclic systems.

Azido Alcohols: Nucleophilic ring-opening with an azide (B81097) source, such as sodium azide (NaN₃), provides access to chiral β-azido alcohols. This SN2 reaction typically proceeds with high regioselectivity, with the azide anion attacking the terminal carbon to yield (R)-2-azido-1-(4-methoxyphenyl)ethanol. This product is a versatile intermediate, as the azide group can be readily reduced to a primary amine or participate in cycloaddition reactions.

Oxetanes: Four-membered oxetane (B1205548) rings can be synthesized from epoxides via ring-expansion reactions. nih.govnih.gov A common method involves the reaction of the epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide. acs.orgillinois.edu The ylide attacks the epoxide, leading to a ring-opened intermediate that subsequently undergoes intramolecular cyclization to form the thermodynamically more stable four-membered oxetane ring, with the expulsion of dimethyl sulfoxide. acs.org This transformation allows for the conversion of this compound into the corresponding chiral 2-(4-methoxyphenyl)oxetane.

Aziridines: Chiral aziridines can be synthesized from epoxides in a two-step process. organic-chemistry.orgbaranlab.org The first step is the aforementioned ring-opening with an amine to form a β-amino alcohol. The resulting amino alcohol is then cyclized to form the aziridine (B145994) ring. This cyclization, a variation of the Wenker synthesis, typically involves converting the hydroxyl group into a good leaving group (e.g., by reaction with chlorosulfonic acid or conversion to a sulfonate ester) followed by intramolecular SN2 displacement by the nitrogen atom under basic conditions. organic-chemistry.org This sequence allows for the stereospecific conversion of the epoxide to the corresponding aziridine.

Table 2: Synthesis of Other Chiral Heterocycles from this compound This table is illustrative, based on established synthetic transformations of epoxides.

| Target Heterocycle | Key Reagents | General Strategy | Intermediate |

|---|---|---|---|

| Azido Alcohol | Sodium Azide (NaN₃) | Nucleophilic ring-opening | N/A |

| Oxetane | Dimethyloxosulfonium methylide | Ring expansion | Betaine-like intermediate |

| Aziridine | 1. Amine (R-NH₂) 2. Sulfonyl chloride, Base | Ring-opening followed by intramolecular cyclization | β-amino alcohol |

Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling selectivity and optimizing reaction conditions. Kinetic isotope effect studies and computational modeling are powerful tools for probing these reaction pathways.

The kinetic isotope effect (KIE) is a sensitive probe for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. While specific KIE studies on the ring-opening of this compound are not widely reported, the principles can be applied by analogy to closely related systems like styrene (B11656) oxide. acs.org

For the acid-catalyzed ring-opening of an aryl epoxide, a key mechanistic question is the degree of SN1 versus SN2 character. This can be investigated by measuring secondary KIEs. A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond-breaking or bond-forming. acs.org For example, substituting hydrogen with deuterium (B1214612) at the benzylic (α) or terminal (β) carbons would reveal changes in hybridization at the transition state.

An inverse KIE (kH/kD < 1) at the terminal (β) carbon would be expected for an SN2-like attack at that position, as the carbon rehybridizes from sp² (in the alkene precursor) to sp³ (in the epoxide) and then to a more constrained sp³ geometry in the transition state. acs.org

A KIE close to unity at the benzylic (α) carbon would suggest little change in hybridization at that center, consistent with an SN2 attack at the other carbon.

Conversely, a significant KIE value deviating from unity at the benzylic carbon could indicate the development of positive charge at that center, suggesting a transition state with SN1 character, which would be stabilized by the electron-donating para-methoxy group.

Studies on the related reaction of p-methoxystyrene oxidation showed it reacts faster than unsubstituted styrene, indicating electronic effects from the substituent play a significant role in stabilizing the transition state. acs.org

Table 3: Expected Secondary Kinetic Isotope Effects (KIE) for Epoxide Ring-Opening Mechanisms Based on principles of KIEs and data from analogous systems like styrene oxide. acs.org

| Mechanism | Isotopic Position | Expected kH/kD Value | Interpretation |

|---|---|---|---|

| Pure SN2 (attack at terminal C) | α-carbon (Benzylic) | ~1.00 | No significant rehybridization at the benzylic carbon. |

| β-carbon (Terminal) | < 1.0 (Inverse) | Increased steric crowding and bond tightening during sp³ rehybridization in the transition state. | |

| SN1-like (carbocation character at benzylic C) | α-carbon (Benzylic) | > 1.0 (Normal) | Rehybridization from sp³ towards sp² as the C-O bond breaks, weakening C-H bonds. |

| β-carbon (Terminal) | ~1.00 | Little to no change at the terminal carbon in the rate-determining step. |

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms by modeling potential energy surfaces, transition states, and intermediates. nih.gov Studies on the ring-opening of oxirane and its derivatives have elucidated the energetic profiles of competing pathways. researchgate.net

For this compound, computational models can be used to:

Determine Reaction Barriers: Calculate the activation energies for nucleophilic attack at both the benzylic and terminal carbons. This helps predict the regioselectivity observed under different conditions (e.g., neutral vs. acid-catalyzed).

Analyze Transition State Geometries: The geometry of the calculated transition state can confirm the trajectory of the incoming nucleophile and the degree of bond-breaking and bond-forming, distinguishing between SN1 and SN2 pathways. researchgate.net

Evaluate Substituent Effects: DFT calculations can precisely quantify the electronic effect of the para-methoxy group. This electron-donating group is expected to significantly stabilize any developing positive charge on the adjacent benzylic carbon. In an acid-catalyzed mechanism, this stabilization would lower the activation barrier for a pathway with SN1 character, where the C-O bond at the benzylic position is substantially weakened or broken in the transition state. rsc.org

Computational studies on protonated oxirane confirm that the SN2-like ring-opening is strongly exothermic with a low reaction barrier, establishing the geometry of the reaction. researchgate.net For substituted epoxides like this compound, these models would predict a spectrum of transition states ranging from pure SN2 to those with significant carbocationic character, depending on the nucleophile and catalytic conditions.

Table 4: Application of Computational Methods to Epoxide Ring-Opening Reactions

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries of reactants, products, and transition states; reaction energies and activation barriers. | Predicts regioselectivity and elucidates the SN1/SN2 nature of the transition state. |

| Constrained DFT (cDFT) | Modeling of excited-state potential energy surfaces for photochemical reactions. nih.gov | Can be used to model potential photochemical ring-opening pathways. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions in intermediates and transition states. | Quantifies the stabilization of positive charge at the benzylic position by the methoxy (B1213986) group. |

Applications of R 4 Methoxyphenyl Oxirane As a Chiral Building Block in Complex Organic Synthesis

Role in the Synthesis of Chiral Alcohols and Amines

The primary application of (R)-(4-Methoxyphenyl)oxirane lies in its role as a precursor for chiral alcohols and amines. The epoxide ring is susceptible to nucleophilic attack, which can proceed with high regioselectivity and stereoselectivity. This reactivity is fundamental to its utility.

The ring-opening of chiral epoxides like this compound with various nucleophiles is a well-established method for creating stereochemically pure compounds. For instance, reaction with amines leads to the formation of β-amino alcohols, which are crucial intermediates in the synthesis of many biologically active molecules. Similarly, reaction with other nucleophiles can introduce a wide range of functionalities, leading to diverse chiral alcohols.

A notable example is the synthesis of (S)-1-(4-Methoxyphenyl)butan-2-ol. In this process, a solution of 4-iodoanisole (B42571) in dry tetrahydrofuran (B95107) (THF) is treated with n-butyllithium followed by the addition of (S)-(-)-1,2-epoxybutane and boron trifluoride etherate (BF3•Et2O). This reaction yields the desired chiral alcohol. nih.gov The corresponding (R)-enantiomer can be synthesized using (R)-(+)-1,2-epoxybutane. nih.gov

Chiral amines are also synthesized using this compound as a starting material. These amines are essential building blocks in the pharmaceutical industry. sigmaaldrich.com For example, they are key components in the synthesis of drugs like Brivaracetam, Fenoterol (B1672521), and Formoterol. researchgate.net The conversion of chiral oxiranes to chiral aziridines, which can then be opened to form chiral amines, demonstrates the versatility of this building block. psu.edu

The following table summarizes the synthesis of a chiral alcohol using a related chiral epoxide, highlighting the reagents and conditions involved.

| Product | Starting Materials | Reagents | Yield |

| (S)-1-(4-Methoxyphenyl)butan-2-ol | 4-iodoanisole, (S)-(-)-1,2-epoxybutane | n-butyllithium, BF3•Et2O, THF | 72% nih.gov |

Precursor for Advanced Synthetic Intermediates

This compound serves as a precursor for more complex synthetic intermediates, which are then used in the multi-step synthesis of various compounds.

This compound is a key precursor in the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This chiral glycidate ester is a crucial intermediate in the industrial production of Diltiazem, a calcium channel blocker used to treat hypertension and angina. researchgate.netgoogle.com The stereochemistry of the glycidate ester is critical for the biological activity of the final drug.

Several synthetic routes to methyl (2R,3S)-3-(4-methoxyphenyl)glycidate have been developed. One method involves the asymmetric epoxidation of methyl (E)-4-methoxycinnamate using a chiral dioxirane (B86890) generated in situ from a chiral ketone catalyst. researchgate.netacs.org This approach can achieve high enantiomeric excess (ee). Another strategy is the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using enzymes like lipases, which can yield the desired (2R,3S)-enantiomer with high purity. google.com A further method utilizes a Mukaiyama aldol (B89426) reaction of p-anisaldehyde with an α,α-dichloro silyl (B83357) ketene (B1206846) acetal, mediated by a chiral oxazaborolidine, followed by reduction and cyclization to afford the target glycidate with high enantioselectivity. researchgate.net

The following table details a method for synthesizing Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.

| Product | Starting Material | Key Reagents/Catalyst | Yield | Enantiomeric Excess (ee) |

| Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Methyl (E)-4-methoxycinnamate | Chiral dioxirane (from chiral ketone 4) | 89% researchgate.netacs.org | 77% researchgate.netacs.org |

This compound and its derivatives are integral to the total synthesis of several important pharmaceuticals, particularly β2-adrenergic receptor agonists used in the treatment of respiratory diseases.

Fenoterol: The synthesis of fenoterol derivatives involves the use of chiral building blocks derived from related epoxides. For example, (S)-1-(4-Methoxyphenyl)butan-2-ol, synthesized from a chiral epoxide, is a precursor in the preparation of fenoterol analogs. nih.gov

Formoterol: The synthesis of (R,R)-Formoterol, a potent bronchodilator, often utilizes chiral amines derived from precursors related to this compound. researchgate.net For instance, (R)-1-(4-methoxyphenyl)propan-2-amine is a key optically active intermediate for (R,R)-formoterol. newdrugapprovals.orgresearchgate.net One synthetic approach involves the reaction of an optically pure 4-benzyloxy-3-formamidostyrene oxide with an optically pure 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine. google.com The synthesis of the active (R,R)-enantiomer is crucial as the different stereoisomers have varying efficacies. bioorg.org

Olodaterol: The synthesis of Olodaterol, another long-acting β2-adrenoceptor agonist, also employs chiral intermediates that can be conceptually traced back to building blocks like this compound. chemicalbook.com The synthesis often involves the coupling of a chiral amine with a suitable aromatic fragment. researchgate.net

The following table provides an overview of the role of this compound derivatives in the synthesis of these pharmaceuticals.

| Drug | Key Chiral Intermediate | Role of this compound Derivative |

| Fenoterol | (S)-1-(4-Methoxyphenyl)butan-2-ol | Precursor for fenoterol analogs nih.gov |

| Formoterol | (R)-1-(4-methoxyphenyl)propan-2-amine | Key intermediate for (R,R)-formoterol newdrugapprovals.orgresearchgate.net |

| Olodaterol | Chiral amines | Building block for the final molecule chemicalbook.comresearchgate.net |

Construction of Complex Chiral Frameworks and Scaffolds

Beyond its use in synthesizing specific target molecules, this compound is employed in the construction of more complex chiral frameworks and molecular scaffolds. These scaffolds can serve as the basis for developing new classes of compounds with potential biological activity.

The reactivity of the epoxide allows for its incorporation into larger, more intricate structures through various chemical transformations. For example, vinyl epoxides, which can be derived from this compound, can undergo reactions with arynes to generate functionalized phenanthrenes. acs.org This demonstrates how the simple epoxide can be a starting point for building complex polycyclic aromatic systems.

Furthermore, the principles of using chiral epoxides extend to the synthesis of diverse heterocyclic structures. The epoxide can be opened by a sulfur nucleophile, and subsequent functional group interconversions can lead to the formation of various heterocyclic systems. google.com The ability to construct complex molecular architectures is also highlighted in the synthesis of cyclophanes, where derivatives of this compound can be used as starting materials. beilstein-journals.org The development of novel synthetic methodologies, such as electrocatalytic cross-coupling reactions, further expands the utility of chiral building blocks derived from carboxylic acids, which can be accessed from epoxides, to create complex polyfunctionalized carbon frameworks. nih.gov

The versatility of this compound and related chiral epoxides makes them indispensable tools in modern organic synthesis for the construction of a wide array of complex and biologically relevant molecules.

Computational and Theoretical Studies on R 4 Methoxyphenyl Oxirane Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the optimized geometry and electronic characteristics of (R)-(4-Methoxyphenyl)oxirane. These calculations provide fundamental data such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

The electronic properties are described by parameters derived from the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. psu.edu For this compound, the electron-donating methoxy (B1213986) group on the phenyl ring influences the electron density distribution across the molecule, including the oxirane ring. cdnsciencepub.com

Table 1: Computed Properties for this compound This table contains data computed by various software and may not represent experimental values.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem nih.gov |

| Molecular Weight | 150.17 g/mol | PubChem nih.gov |

| XLogP3 | 1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 150.068079557 Da | PubChem nih.gov |

| Topological Polar Surface Area | 21.8 Ų | PubChem nih.gov |

| Heavy Atom Count | 11 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 128 | PubChem nih.gov |

Theoretical Analysis of Reactivity and Selectivity in Ring-Opening Processes

The ring-opening of unsymmetrical epoxides like this compound is a synthetically important transformation that can yield two different regioisomeric products. Theoretical analysis is critical for understanding and predicting the regioselectivity of these reactions under various conditions. The outcome of the nucleophilic attack—either at the less substituted (Cα) or the more substituted benzylic (Cβ) carbon—is governed by a combination of steric and electronic factors.

Theoretical frameworks such as the Hard-Soft Acid-Base (HSAB) theory and Frontier Molecular Orbital (FMO) theory are often applied. cdnsciencepub.com In the case of this compound, the electron-donating para-methoxy group enhances the electron density of the phenyl ring. This electronic effect is relayed to the oxirane, influencing the partial charges on the two carbon atoms.

Computational studies using methods like DFT can model the reaction pathways for nucleophilic attack at both carbons. nih.gov By calculating the activation energies for the transition states leading to each regioisomer, researchers can predict the favored product. acs.org For many reactions, especially those proceeding through an Sₙ2-like mechanism, the attack occurs at the less sterically hindered carbon. However, in reactions involving carbocation-like character in the transition state (Sₙ1-like), attack at the more substituted benzylic carbon is favored because this position can better stabilize the developing positive charge, an effect enhanced by the para-methoxy group. cdnsciencepub.com

The nature of the nucleophile and the presence of a Lewis or Brønsted acid catalyst also profoundly impact selectivity. cdnsciencepub.com Theoretical models can incorporate these external reagents to simulate the complete reaction system, providing a more accurate picture of the factors controlling the regiochemical outcome. researchgate.net

Computational Modeling of Catalytic Mechanisms

Computational modeling has become an indispensable tool for elucidating the mechanisms of catalyzed reactions involving epoxides. ibs.re.kr For this compound, theoretical studies have provided deep insights into how catalysts control both reactivity and selectivity in ring-opening reactions. acs.orgnih.gov

One area of focus is the dual-catalytic ring-opening of epoxides with aryl halides. For instance, a Co/Ni dual-catalytic system has been developed for the regioselective synthesis of linear alcohols. acs.org Theoretical studies were used to support the proposed mechanism, which involves the formation of an alkylcobalamin intermediate. By modeling the key steps, including oxidative addition, radical generation, and reductive elimination, researchers can corroborate the experimentally observed outcomes and understand the origins of high regioselectivity. acs.org

In another example, the hydroboration of styrene (B11656) oxide, a related substrate, was studied using alkali metal catalysts. nih.gov DFT calculations were instrumental in mapping out the full catalytic cycle. The computations revealed a mechanism where the rate- and selectivity-determining step is the concerted ring-opening of the epoxide by a borohydride (B1222165) anion and a borane, acting cooperatively. nih.gov The calculated transition state structures and their corresponding activation energies explained the high regioselectivity observed for the formation of the branched "Markovnikov" alcohol. nih.gov

These computational approaches allow for the investigation of transient intermediates and transition states that are difficult or impossible to observe experimentally. tesisenred.net By analyzing the geometries and energies of these species, the role of the catalyst in lowering activation barriers and directing the reaction toward a specific stereochemical or regiochemical outcome can be clearly understood. ibs.re.krnih.gov

Future Perspectives in R 4 Methoxyphenyl Oxirane Research

Development of Novel and Sustainable Synthetic Methodologies

The future of (R)-(4-Methoxyphenyl)oxirane synthesis lies in the development of environmentally benign and economically viable methods that offer high enantioselectivity and yield. Current research trends point towards a significant shift away from classical stoichiometric reagents towards catalytic and biocatalytic approaches.

Biocatalytic and Chemoenzymatic Approaches:

Enzymes, particularly monooxygenases, are emerging as powerful tools for the asymmetric epoxidation of styrenes. Styrene (B11656) monooxygenases (SMOs) have demonstrated the ability to catalyze the epoxidation of styrene and its derivatives with high enantioselectivity, utilizing molecular oxygen as a green oxidant. scispace.comnih.gov Future research will likely focus on:

Enzyme Engineering: Tailoring the active sites of SMOs through directed evolution and rational design to enhance their substrate scope, activity, and stability for the specific production of this compound.

Chemoenzymatic Cascades: Integrating enzymatic epoxidation with subsequent chemical transformations in one-pot processes to streamline the synthesis of complex molecules. mdpi.com

Enzymatic kinetic resolution of racemic (4-methoxyphenyl)oxirane is another sustainable strategy. Lipases, for instance, can selectively acylate one enantiomer, allowing for the separation of the desired (R)-epoxide. nih.govnih.govresearchgate.net The development of highly selective and robust enzymes will be crucial for the industrial viability of this approach.

Organocatalysis:

Organocatalysis has gained significant traction as a powerful strategy for asymmetric synthesis. uea.ac.uk Chiral ketones, for example, have been successfully employed as catalysts for the asymmetric epoxidation of olefins. researchgate.net Future directions in this area may include:

Novel Catalyst Design: The design and synthesis of new, highly efficient, and recyclable organocatalysts for the epoxidation of 4-methoxystyrene (B147599).

Mechanistic Studies: In-depth mechanistic investigations to better understand the catalytic cycle and further optimize reaction conditions for improved enantioselectivity and turnover numbers.

The table below summarizes some emerging sustainable synthetic methodologies for chiral epoxides, including this compound.

| Methodology | Key Features | Potential Advantages |

| Biocatalytic Epoxidation (SMOs) | Use of styrene monooxygenases, molecular oxygen as oxidant. scispace.comnih.gov | High enantioselectivity, environmentally friendly, mild reaction conditions. |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer of a racemic mixture. nih.govwikipedia.org | Access to highly enantiopure compounds. |

| Organocatalytic Epoxidation | Use of small organic molecules as catalysts. uea.ac.uk | Metal-free, often robust and less sensitive to air and moisture. |

Exploration of Undiscovered Reactivity Patterns and Catalytic Systems

Beyond its synthesis, the future of this compound research will involve a deeper exploration of its chemical reactivity. While the ring-opening of epoxides is a well-established transformation, there is considerable scope for discovering novel reactivity patterns and developing innovative catalytic systems to control the outcome of these reactions.

Catalytic Asymmetric Ring-Opening (CARO) Reactions:

The development of new catalytic systems for the regioselective and stereoselective ring-opening of this compound with a wide range of nucleophiles is a promising area of research. This would provide access to a diverse array of chiral 1,2-difunctionalized compounds, which are valuable synthetic intermediates. Future work could focus on:

Novel Lewis Acid Catalysts: The design of chiral Lewis acids that can effectively activate the epoxide ring and control the stereochemistry of the nucleophilic attack.

Cooperative Catalysis: The use of bimetallic or metal-organic frameworks as catalysts to achieve unique reactivity and selectivity.

Cycloaddition Reactions:

The participation of epoxides in cycloaddition reactions is a less explored area but holds significant potential for the rapid construction of complex cyclic systems. Research in this direction could involve:

[3+2] and [4+3] Cycloadditions: Investigating the feasibility of using this compound as a three-carbon synthon in cycloaddition reactions with various dipolarophiles or dienes to construct five- and seven-membered rings.

Tandem and Domino Reactions: Designing novel cascade reactions that are initiated by the ring-opening of the epoxide, followed by intramolecular cyclizations to generate polycyclic architectures.

The following table outlines potential areas for exploring the reactivity of this compound.

| Reaction Type | Description | Potential Synthetic Utility |

| Catalytic Asymmetric Ring-Opening | Enantioselective opening of the epoxide ring with various nucleophiles. | Access to a wide range of chiral diols, amino alcohols, and other 1,2-difunctionalized compounds. |

| Cycloaddition Reactions | Participation of the epoxide as a building block in the formation of larger rings. europeanpharmaceuticalreview.commdpi.comresearchgate.net | Rapid construction of complex carbocyclic and heterocyclic scaffolds. |

| Tandem/Domino Reactions | Multi-step transformations in a single pot, initiated by epoxide reactivity. | Efficient synthesis of complex molecules with multiple stereocenters. |

Expanded Utility in the Modular Assembly of Complex Chiral Molecules

This compound is an ideal candidate for modular synthesis approaches, where complex molecules are assembled from smaller, pre-functionalized building blocks. Its defined stereochemistry and the reactive epoxide ring allow for its predictable incorporation into larger structures.

Total Synthesis of Natural Products and Bioactive Molecules:

This chiral epoxide will continue to be a valuable synthon in the total synthesis of natural products and their analogues. Its structural motif is present in or can be readily converted to key fragments of various biologically active compounds. Future applications may include the synthesis of:

Antiviral and Antifungal Agents: The development of novel antiviral and antifungal compounds, where the oxirane ring can be opened to install key pharmacophoric groups. mdpi.comnih.govnih.govnih.gov

Beta-Blockers: The synthesis of new generations of beta-blockers with improved pharmacological profiles. mdpi.comeuropeanpharmaceuticalreview.comnih.govrevespcardiol.orgnih.gov The propanolamine (B44665) side chain, a common feature in beta-blockers, can be readily derived from the ring-opening of this compound with an appropriate amine.

Modular Drug Discovery:

The principles of modular synthesis are increasingly being applied in drug discovery to rapidly generate libraries of diverse compounds for biological screening. nih.govresearchgate.net this compound can serve as a central scaffold, to which different functionalities can be appended through regioselective ring-opening reactions. This approach allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

The table below highlights the potential applications of this compound in modular synthesis.

| Application Area | Synthetic Strategy | Examples of Target Molecules |

| Natural Product Synthesis | Use as a chiral starting material or key intermediate. | Bioactive alkaloids, polyketides, and terpenes. |

| Medicinal Chemistry | Modular assembly of drug candidates. mdpi.com | Novel beta-blockers, antiviral agents, antifungal agents. acgpubs.orgacgpubs.orgresearchgate.net |

| Materials Science | Incorporation into chiral polymers and liquid crystals. | Materials with unique optical or electronic properties. |

Q & A

Basic Research Questions

Q. What are the recommended methods for the enantioselective synthesis of (R)-(4-Methoxyphenyl)oxirane?

- Answer: Two key approaches are:

- Tosylate-mediated synthesis : Reacting 4-methoxyphenol derivatives with (R)-oxiran-2-ylmethyl tosylate under basic conditions, followed by purification via column chromatography. This method allows for stereochemical control and yields >80% enantiomeric excess (ee) .

- Visible-light-mediated synthesis : A catalyst-free method using visible light to induce epoxidation of 4-methoxystyrene derivatives. This approach avoids transition metals and achieves 71–90% yields with high stereoselectivity, as demonstrated in spiro-epoxide syntheses .

- Table 1 : Comparison of synthesis methods

| Method | Yield (%) | Catalyst | Stereoselectivity | Reference |

|---|---|---|---|---|

| Tosylate-mediated | 80–85 | None | High | |

| Visible-light-mediated | 71–90 | None | Moderate–High |

Q. How can the enantiomeric purity of this compound be determined?

- Answer: Use chiral HPLC or NMR with enantiopure shift reagents:

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol (90:10) mobile phase. Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 minutes .

- NMR with Eu(hfc)₃ : Add europium tris(3-heptafluoropropylhydroxymethylene)-(+)-camphorate to resolve enantiomers via distinct ¹H NMR splitting patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- ¹H/¹³C NMR : Key signals include δ 3.78 ppm (methoxy protons) and δ 50–60 ppm (oxirane carbons). Aromatic protons appear as a doublet (δ 6.8–7.2 ppm) .

- IR spectroscopy : Detect oxirane ring vibrations at 850–950 cm⁻¹ and methoxy C-O stretching at 1250 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 164.0837 (C₉H₁₀O₂⁺) confirms molecular formula .

Q. What safety precautions are critical when handling this compound?

- Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Avoid dust formation; store in airtight containers at 2–8°C.

- Toxicity Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and skin irritation potential (H315) require careful disposal protocols .

Advanced Research Questions

Q. How does the choice of reaction conditions influence stereochemical outcomes in this compound derivatives?

- Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing (R)-enantiomer formation by 15–20% compared to non-polar solvents .

- Catalyst-free photochemical methods : Visible light promotes radical intermediates, favoring cis-epoxide formation with 90% diastereomeric excess (de) .

- Table 2 : Stereochemical outcomes under varying conditions

| Condition | Solvent | Stereoselectivity (ee/de) | Reference |

|---|---|---|---|

| Tosylate-mediated | THF | 85% ee | |

| Visible-light-mediated | Acetone | 90% de |

Q. What are the common side reactions during epoxidation of 4-methoxystyrene to this compound?

- Answer:

- Ring-opening by nucleophiles : Water or alcohols may hydrolyze the oxirane to diols (e.g., 4-methoxyphenyl-1,2-ethanediol). Minimize by using anhydrous conditions .

- Over-oxidation : Peracid catalysts (e.g., mCPBA) can oxidize the methoxy group to quinones. Switch to milder oxidants like dimethyldioxirane .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic ring-opening reactions?

- Answer:

- DFT calculations : Model transition states for nucleophilic attack at the less hindered oxirane carbon (C2). Fukui indices indicate higher electrophilicity at C2 (f⁺ = 0.12 vs. f⁺ = 0.08 for C1) .

- MD simulations : Predict solvent effects on reaction barriers; aqueous environments lower activation energy by 5–10 kcal/mol compared to non-polar solvents .

Q. What strategies mitigate racemization during derivatization of this compound?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.